1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene
Description
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and a (2,2,2-trifluoroethoxy)methyl group (-CH2-O-CF3) at position 5 on the benzene ring. The trifluoroethoxymethyl group introduces strong electron-withdrawing effects, influencing reactivity and stability under synthetic conditions .
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF4O/c10-7-1-6(2-8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFZRUWXJLPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)COCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination of Aromatic Precursors
Detailed Experimental Data Table
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of Grignard reagent | 1-bromo-3-fluoro-5-(trifluoromethyl)benzene, Mg, I2, THF, 45°C | - | Initiation of Grignard formation with iodine crystal |
| 2 | Reaction with trimethyl borate | Grignard reagent + trimethyl borate, -78°C to ambient | 57% (boronic acid intermediate) | Maintained below -60°C during addition |
| 3 | Etherification or coupling | Aryllithium or Grignard + 2,2,2-trifluoroethyl electrophile | Variable, 24-44% | Use of n-BuLi at -78°C followed by electrophile addition |
| 4 | Work-up and purification | Acid quench, extraction, silica gel chromatography | - | Purification with hexanes/ethyl acetate solvent system |
Research Findings and Optimization Notes
- Low temperatures (-78°C) are critical during lithiation and electrophile addition to prevent side reactions.
- The use of anhydrous solvents such as THF and ether under inert atmosphere (nitrogen or argon) is essential for organometallic reagent stability.
- The presence of fluorine and trifluoromethyl groups influences reactivity and regioselectivity, requiring careful control of stoichiometry and reaction time.
- Yields can vary significantly depending on the exact electrophile and reaction conditions; reported yields range from 24% to 57% for key intermediates and final products.
- Purification by column chromatography is necessary to separate closely related fluorinated aromatic compounds.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-withdrawing effects of the trifluoroethoxy group, which polarizes the C–Br bond.
Example reaction : Photoredox/Ni-catalyzed alkoxylation
A study demonstrated the substitution of bromine with hexanol under dual photoredox/nickel catalysis :
This method avoids traditional strong bases and enables C–O bond formation with high efficiency.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to form biaryl structures.
Example reaction : Suzuki coupling with boronic acids
A boronic acid derivative was synthesized via Grignard reagent formation followed by transmetalation :
| Reactants | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| This compound + trimethyl borate | Mg, THF, −78°C → RT | 3-Fluoro-5-(trifluoroethoxy)phenylboronic acid | 77% |
The boronic acid intermediate was subsequently used in a Suzuki coupling with a pyridyl bromide to yield a functionalized heterocyclic compound (57% yield) .
Grignard and Organometallic Reactions
The bromine substituent facilitates the formation of Grignard reagents, enabling further functionalization:
Example reaction : Grignard reagent synthesis
| Reactants | Reagents/Conditions | Product |
|---|---|---|
| This compound + Mg | THF, 45°C | Corresponding Grignard reagent |
This intermediate reacts with electrophiles such as trimethyl borate to generate boronic acids or with carbonyl compounds to form alcohols.
Comparative Reactivity with Analogues
The trifluoroethoxy group distinctively modulates reactivity compared to simpler halogenated benzenes:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 1-Bromo-3-fluorobenzene | Lacks trifluoroethoxy group | Lower electrophilicity at C–Br position |
| 3-Bromo-5-trifluoromethylbenzene | Trifluoromethyl instead of trifluoroethoxy | Reduced steric hindrance in cross-couplings |
Reaction Mechanisms and Kinetic Data
-
Suzuki Coupling : Follows a standard oxidative addition-transmetalation-reductive elimination pathway. The trifluoroethoxy group slightly slows transmetalation due to steric effects .
-
Photoredox Alkoxylation : Proceeds via a Ni(I/III) catalytic cycle, with the Ir photocatalyst enabling single-electron transfer steps .
Scientific Research Applications
Synthesis Applications
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable in the development of pharmaceuticals and agrochemicals.
Case Study: Synthesis of Fluorinated Compounds
In a study focused on synthesizing fluorinated compounds, researchers utilized this compound as a precursor for creating potent antifungal agents. The compound's trifluoroethoxy group enhances its lipophilicity and biological activity, leading to improved efficacy in treating fungal infections .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential as an active pharmaceutical ingredient (API). Its fluorinated structure contributes to increased metabolic stability and bioavailability.
Case Study: Anticancer Activity
Recent research demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. The introduction of the trifluoroethoxy group was found to enhance the compound's interaction with cellular targets involved in cancer proliferation .
Material Science
In material science, this compound is being explored for its applications in developing advanced materials with specific electronic properties. The presence of bromine and fluorine atoms contributes to unique electronic characteristics that can be exploited in organic electronics.
Case Study: Organic Photovoltaics
A study investigated the use of this compound in organic photovoltaic devices. The compound was incorporated into polymer matrices to improve charge transport properties, resulting in enhanced efficiency of solar cells .
Environmental Chemistry
The environmental impact of fluorinated compounds is a growing concern. Research into the degradation pathways of this compound is essential for assessing its environmental fate.
Case Study: Degradation Studies
Studies have shown that under specific conditions, this compound can undergo photodegradation. Understanding these pathways is critical for evaluating its environmental safety and potential accumulation in ecosystems .
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene involves its ability to undergo various chemical reactions, leading to the formation of new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substituent Positioning
The compound’s closest analogs differ in substituent positions or connectivity. Key comparisons include:
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene (OT-0445; CAS 939425-76-0)
- Substituents : Br (1), F (3), -OCH2CF3 (5).
- Structural Difference : The trifluoroethoxy group (-OCH2CF3) is directly attached to the benzene, unlike the target compound’s -CH2-O-CF3 group.
- Impact : The direct oxygen linkage in OT-0445 may enhance electron-withdrawing effects compared to the methyl-bridged oxygen in the target compound. This affects electrophilic substitution reactivity and solubility .
1-Bromo-2-[(2,2,2-trifluoroethoxy)methyl]benzene (CAS 1247392-19-3)
- Substituents : Br (1), -CH2-O-CF3 (2).
- Structural Difference : The trifluoroethoxymethyl group is at position 2 instead of 5.
- Impact : Positional isomerism alters steric hindrance and electronic distribution. For example, the proximity of Br and -CH2-O-CF3 in this compound may influence nucleophilic substitution pathways .
1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene (CAS 1265218-86-7)
- Substituents : Br (1), Cl (5), -OCH2CH3 (2), F (3).
- Structural Difference : Replaces the trifluoroethoxymethyl group with ethoxy (-OCH2CH3) and adds chlorine at position 5.
Molecular and Physical Properties
¹ Assumes substituent -CH2-O-CF3 contributes C2H2F3O to benzene (C6H5BrF).
Stability and Functional Group Compatibility
- Hydrolytic Stability : The ether linkage in -CH2-O-CF3 may be susceptible to acidic/basic hydrolysis, requiring careful handling in synthetic workflows.
- Thermal Stability : High boiling points (e.g., 240°C in ) suggest suitability for high-temperature reactions.
Biological Activity
Overview
1-Bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene is a halogenated aromatic compound that features both bromine and fluorine atoms attached to an aromatic ring, along with a trifluoroethoxy functional group. This compound belongs to a class of chemicals known for their diverse biological activities, particularly in medicinal chemistry. The incorporation of halogen and trifluoromethyl groups can significantly influence the pharmacological properties of compounds.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrF₄O |
| Molecular Weight | 295.06 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | 183.4 °C |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through:
- Covalent bonding : The bromine and fluorine atoms can form stable covalent interactions with nucleophilic sites on target proteins or enzymes.
- Non-covalent interactions : The trifluoroethoxy group enhances hydrophobic interactions, leading to increased binding affinity for biological receptors.
Biological Activity Studies
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Properties : Compounds containing trifluoromethyl groups have shown enhanced potency against certain cancer cell lines. For instance, the introduction of a trifluoromethyl group in similar structures has been linked to improved inhibition of enzymes involved in cancer progression .
- Enzyme Inhibition : Studies have demonstrated that halogenated aromatic compounds can act as inhibitors for various enzymes. The presence of the trifluoroethoxy group may enhance this effect by stabilizing enzyme-substrate complexes through hydrophobic interactions.
- Neurotransmitter Modulation : Some studies suggest that fluorinated compounds can modulate neurotransmitter uptake mechanisms, potentially impacting conditions like depression and anxiety .
Case Study 1: Anticancer Activity
A study published in MDPI examined the effects of fluorinated compounds on cancer cell lines. It was found that the introduction of a trifluoromethyl group significantly increased the potency against breast cancer cells compared to non-fluorinated analogs. The mechanism was attributed to enhanced binding affinity to estrogen receptors, leading to increased apoptosis in cancerous cells .
Case Study 2: Enzyme Interaction
Research conducted on similar halogenated compounds revealed that they could effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. The study highlighted that the presence of bromine and fluorine atoms improved the binding efficiency of these compounds to enzyme active sites.
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene?
The synthesis typically involves multi-step functionalization of a benzene ring. A bromine atom can be introduced via electrophilic aromatic substitution (EAS) using brominating agents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). Fluorination may employ fluoroboric acid (HBF₄) or directed ortho-metalation strategies. The (2,2,2-trifluoroethoxy)methyl group is introduced through alkylation or etherification reactions, such as reacting a phenol intermediate with 2,2,2-trifluoroethyl bromide under basic conditions. For example, describes bromination using CuBr/NaNO₂ in H₂SO₄/CH₃COOH for similar aryl bromides . Optimization of reaction temperature (0–20°C) and stoichiometry is critical to avoid over-bromination.
Q. What spectroscopic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm the trifluoroethoxy-methyl group. The deshielding effect of fluorine atoms splits signals distinctively.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split).
- FT-IR : Peaks near 1100–1200 cm⁻¹ indicate C-F stretching, while 600–800 cm⁻¹ corresponds to C-Br vibrations.
- Elemental Analysis : Validates purity and elemental composition. provides an example of SMILES/InChI notations for structural validation .
Q. How should researchers handle this compound safely in the lab?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation.
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. emphasizes consulting safety data sheets (SDS) for spill protocols and first-aid measures .
- Waste Disposal : Halogenated waste should be segregated and treated via incineration.
Q. What is the reactivity of the bromine substituent in this compound?
The bromine atom is a prime site for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. For SNAr, electron-withdrawing groups (e.g., -F, -CF₃) activate the ring, enabling reactions with amines or thiols. Palladium-catalyzed coupling (e.g., with boronic acids) requires careful ligand selection (e.g., XPhos) to avoid side reactions. discusses analogous brominated compounds undergoing substitution with nucleophiles like CN⁻ or NH₂⁻ .
Advanced Research Questions
Q. How can synthesis yields be optimized for large-scale production?
- Catalyst Screening : Test Pd/Cu systems for coupling efficiency. highlights the use of continuous flow reactors for industrial-scale brominations .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require purification via column chromatography.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of the trifluoroethoxy-methyl group.
Q. What strategies address regioselectivity challenges in introducing substituents?
Q. How do electronic effects of the trifluoroethoxy-methyl group influence reactivity?
The -CF₃ group is strongly electron-withdrawing, meta-directing, and enhances the ring’s electrophilicity. This increases the rate of SNAr at the bromine site but may deactivate the ring toward further electrophilic attacks. compares the electronic impact of trifluoroethoxy vs. methoxy groups on solubility and stability .
Q. What are potential applications in medicinal chemistry or materials science?
- Pharmaceutical Intermediates : The bromine serves as a handle for introducing pharmacophores (e.g., via cross-coupling to form biaryls). notes similar compounds used in drug discovery for anti-inflammatory agents .
- Liquid Crystals : The rigid aromatic core and fluorine substituents may enhance anisotropic properties in display technologies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
